An In-depth Technical Guide to the Discovery and Synthesis of Sigma-1 Receptor Antagonist 2
An In-depth Technical Guide to the Discovery and Synthesis of Sigma-1 Receptor Antagonist 2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of a representative piperazine-based Sigma-1 (σ1) receptor antagonist, herein referred to as Antagonist 2. This document details the experimental protocols for its synthesis and evaluation, presents key quantitative data in a structured format, and illustrates the underlying signaling pathways and discovery workflow.
Introduction to Sigma-1 Receptor Antagonists
The Sigma-1 receptor (S1R) is a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane. It is involved in the regulation of numerous cellular functions, including ion channel activity, calcium signaling, and intercellular signal transduction. S1R has emerged as a promising therapeutic target for a variety of central nervous system disorders, including neuropathic pain, neurodegenerative diseases, and psychiatric conditions.
Sigma-1 receptor antagonists are compounds that bind to the S1R and inhibit its function. By doing so, they can modulate downstream signaling pathways, leading to therapeutic effects such as analgesia and neuroprotection. The development of potent and selective S1R antagonists is an active area of research in medicinal chemistry and pharmacology.
Quantitative Data Summary
The following tables summarize the key quantitative data for a representative selective Sigma-1 receptor antagonist, E-52862, which serves as a surrogate for the conceptual "Antagonist 2" for data presentation purposes.
Table 1: In Vitro Binding Affinity and Selectivity
| Compound | Target | Ki (nM) | Selectivity (S2R/S1R) | Reference |
| E-52862 | Sigma-1 Receptor (S1R) | 17 | >58 | [1] |
| E-52862 | Sigma-2 Receptor (S2R) | >1000 | [1] |
Table 2: In Vivo Efficacy in a Neuropathic Pain Model (Formalin Test)
| Compound | Dose (mg/kg, p.o.) | Phase I Inhibition (%) | Phase II Inhibition (%) | ED50 (mg/kg) | Reference |
| E-52862 | 64 | 50 | 75 | 50.4 |
ED50 is the dose of a drug that produces a specific effect in 50% of the population[2][3][4].
Table 3: Pharmacokinetic Properties
| Compound | Parameter | Value | Species | Reference |
| E-52862 | t1/2 (h) | 2.6 | Rat | |
| E-52862 | Cmax (ng/mL) | 1350 | Rat | |
| E-52862 | Bioavailability (%) | 30 | Rat |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of a representative piperazine-based Sigma-1 receptor antagonist.
Synthesis of a Representative Piperazine-Based S1R Antagonist
This protocol describes the synthesis of a piperazine-based Sigma-1 receptor antagonist, exemplified by the preparation of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, a precursor for many S1R ligands[5][6].
Step 1: Synthesis of 1-((4-chlorophenyl)(phenyl)methyl)piperazine
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To a stirred solution of 1-((4-chlorophenyl)(phenyl)methyl)amine (1 equivalent) in a suitable solvent such as toluene, add piperazine (B1678402) (1.2 equivalents) and a base such as potassium carbonate (2 equivalents).
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Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of dichloromethane (B109758) and methanol (B129727) as the eluent to yield 1-((4-chlorophenyl)(phenyl)methyl)piperazine.
Step 2: Synthesis of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol
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To a solution of 1-((4-chlorophenyl)(phenyl)methyl)piperazine (1 equivalent) in a solvent like acetonitrile, add 2-bromoethanol (B42945) (1.1 equivalents) and a base such as potassium carbonate (2 equivalents).
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Stir the reaction mixture at room temperature overnight.
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Monitor the reaction by TLC. Once the starting material is consumed, filter the reaction mixture.
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Concentrate the filtrate under reduced pressure.
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Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate (B1210297) in hexane (B92381) to afford the final product, 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol.
Sigma-1 Receptor Radioligand Binding Assay
This protocol is adapted from standard procedures for determining the binding affinity of a compound to the Sigma-1 receptor.
Materials:
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Guinea pig brain membranes (source of S1R)
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--INVALID-LINK---pentazocine (radioligand)
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Test compound (e.g., Antagonist 2)
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Haloperidol (B65202) (for non-specific binding)
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
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96-well plates
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Scintillation counter
Procedure:
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Prepare serial dilutions of the test compound in the assay buffer.
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In a 96-well plate, add the assay buffer, guinea pig brain membrane homogenate, and --INVALID-LINK---pentazocine at a final concentration close to its Kd value.
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For the determination of total binding, add the vehicle (e.g., DMSO) instead of the test compound.
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For the determination of non-specific binding, add a high concentration of a known S1R ligand, such as haloperidol (e.g., 10 µM).
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Add the different concentrations of the test compound to the respective wells.
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Incubate the plates at 37°C for 120 minutes.
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Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
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Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
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Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
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Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
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Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
NGF-Induced Neurite Outgrowth Assay
This assay is used to determine the functional antagonist activity of a compound at the Sigma-1 receptor by assessing its ability to block the potentiation of Nerve Growth Factor (NGF)-induced neurite outgrowth by a S1R agonist.
Materials:
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PC12 cells (rat pheochromocytoma cell line)
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Cell culture medium (e.g., DMEM with horse serum and fetal bovine serum)
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Nerve Growth Factor (NGF)
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S1R agonist (e.g., PRE-084)
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Test compound (Antagonist 2)
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Microscope with a camera
Procedure:
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Seed PC12 cells in collagen-coated culture plates and allow them to adhere overnight.
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The following day, replace the medium with a low-serum medium.
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Treat the cells with a sub-optimal concentration of NGF.
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To determine the effect of the S1R agonist, treat a set of wells with NGF and the S1R agonist (e.g., 1 µM PRE-084).
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To determine the antagonist activity of the test compound, pre-incubate the cells with different concentrations of the test compound for 30 minutes before adding NGF and the S1R agonist.
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Incubate the cells for 48-72 hours to allow for neurite outgrowth.
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Capture images of the cells using a microscope.
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Quantify neurite outgrowth by counting the percentage of cells bearing neurites longer than the cell body diameter.
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An antagonist will significantly reduce the potentiation of NGF-induced neurite outgrowth caused by the S1R agonist.
In Vivo Formalin Test for Analgesia
The formalin test is a widely used model of nociceptive pain in rodents.
Materials:
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Male Swiss Webster mice (or other suitable rodent strain)
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Formalin solution (e.g., 5% in saline)
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Test compound (Antagonist 2)
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Vehicle control
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Observation chambers with mirrors for unobstructed view of the paws
Procedure:
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Acclimate the animals to the testing environment.
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Administer the test compound or vehicle to the animals via the desired route (e.g., oral gavage, intraperitoneal injection) at a specific time before the formalin injection.
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At the designated time, inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.
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Immediately place the animal into the observation chamber.
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Record the amount of time the animal spends licking, biting, or flinching the injected paw over a set period (e.g., 60 minutes).
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The pain response occurs in two phases: the early phase (0-5 minutes post-injection), representing direct nociceptor activation, and the late phase (15-60 minutes post-injection), which involves inflammatory processes and central sensitization.
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A compound with analgesic properties will significantly reduce the time spent in pain-related behaviors in one or both phases compared to the vehicle-treated group.
Mandatory Visualizations
Sigma-1 Receptor Signaling Pathway
References
- 1. Methods of estimation of IC50 and SC50 parameters for indirect response models from single dose data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effective dose (pharmacology) - Wikipedia [en.wikipedia.org]
- 4. When less is more – efficacy with less toxicity at the ED50 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 6. 2-(4-((2-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol | Benchchem [benchchem.com]
